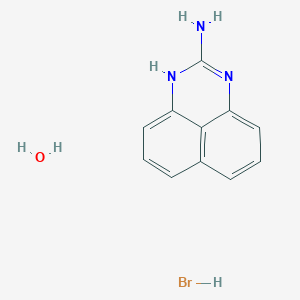
Ethyl 5-fluoro-2-hydroxybenzoate
Descripción general
Descripción
Ethyl 5-fluoro-2-hydroxybenzoate is a chemical compound with the molecular formula C9H9FO3 . It has numerous potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of Ethyl 5-fluoro-2-hydroxybenzoate consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H9FO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 5-fluoro-2-hydroxybenzoate has a molecular weight of 184.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 184.05357231 g/mol . The topological polar surface area of the compound is 46.5 Ų .
Aplicaciones Científicas De Investigación
Pharmacology
Ethyl 5-fluoro-2-hydroxybenzoate: is utilized in pharmacological research due to its potential as a precursor for synthesizing various bioactive molecules. Its fluorinated structure makes it a candidate for creating compounds with enhanced metabolic stability and membrane permeability, which are desirable traits in drug development .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. Its benzylic position is particularly reactive, allowing for substitutions that can lead to a wide range of derivatives. These derivatives can then be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals .
Material Science
The incorporation of fluorine atoms into organic molecules like Ethyl 5-fluoro-2-hydroxybenzoate can significantly alter the physical properties of materials. This compound could be used to develop new polymers with improved thermal stability, chemical resistance, and dielectric properties .
Analytical Chemistry
Ethyl 5-fluoro-2-hydroxybenzoate: can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique structure allows for easy identification and quantification when analyzing complex mixtures or monitoring chemical reactions .
Biochemistry Research
In biochemistry, this compound’s fluorine atom can act as a bioisostere, replacing hydrogen or hydroxyl groups to study enzyme interactions or metabolic pathways. It can help in understanding the role of fluorinated compounds in biological systems and their potential therapeutic uses .
Environmental Applications
Research into the environmental impact of fluorinated compounds includes studying compounds like Ethyl 5-fluoro-2-hydroxybenzoate . Its breakdown and interaction with other environmental chemicals can provide insights into the fate and transport of fluorinated pollutants in ecosystems .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-fluoro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKHMRMAZCHHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382492 | |
| Record name | ethyl 5-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-fluoro-2-hydroxybenzoate | |
CAS RN |
443-12-9 | |
| Record name | ethyl 5-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1304814.png)












